molecular formula C27H47O4P B1204195 Cholesterol phosphate CAS No. 4358-16-1

Cholesterol phosphate

Cat. No.: B1204195
CAS No.: 4358-16-1
M. Wt: 466.6 g/mol
InChI Key: AVTXVDFKYBVTKR-DPAQBDIFSA-N
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Description

Cholesterol phosphate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and a phosphate group, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups through various organic reactions such as alkylation and reduction. The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cholesterol phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, Cholesterol phosphate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its phosphate group is particularly important for interactions with proteins and enzymes, making it a subject of interest in biochemistry and molecular biology.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in drug development and as a diagnostic tool.

Industry

In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its complex structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of Cholesterol phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in binding to proteins and enzymes, modulating their activity and influencing cellular processes. This compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesterol phosphate is unique due to its specific stereochemistry and the presence of the phosphate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47O4P/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H2,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXVDFKYBVTKR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963050
Record name Cholest-5-en-3-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-16-1
Record name Cholesteryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterol phosphate
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Cholesterol phosphate
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Cholesterol phosphate
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Cholesterol phosphate
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Cholesterol phosphate
Reactant of Route 6
Cholesterol phosphate

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